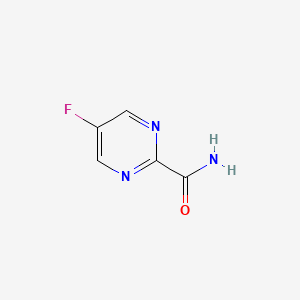
4-Chloro-2-(1-isobutyl-1H-pyrazol-4-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-(1-isobutyl-1H-pyrazol-4-yl)pyrimidine est un composé hétérocyclique qui présente à la fois des cycles pyrimidine et pyrazole.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 4-Chloro-2-(1-isobutyl-1H-pyrazol-4-yl)pyrimidine implique généralement la réaction de la 4-chloropyrimidine avec le 1-isobutyl-1H-pyrazole dans des conditions spécifiques. Une méthode courante implique l'utilisation d'une réaction de couplage croisé catalysée au palladium, telle que le couplage de Suzuki-Miyaura . Cette réaction est connue pour ses conditions douces et sa grande tolérance aux groupes fonctionnels.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des réactions par lots à grande échelle utilisant des techniques de couplage croisé similaires. Le choix des réactifs et des catalyseurs, ainsi que l'optimisation des conditions réactionnelles, sont essentiels pour maximiser le rendement et la pureté.
Analyse Des Réactions Chimiques
Types de réactions
La 4-Chloro-2-(1-isobutyl-1H-pyrazol-4-yl)pyrimidine peut subir divers types de réactions chimiques, notamment :
Réactions de substitution : L'atome de chlore peut être substitué par d'autres nucléophiles.
Oxydation et réduction : Le composé peut être oxydé ou réduit dans des conditions spécifiques.
Réactions de couplage : Il peut participer à des réactions de couplage pour former des molécules plus complexes.
Réactifs et conditions courants
Substitution : Réactifs comme l'hydrure de sodium ou le carbonate de potassium dans des solvants aprotiques polaires.
Oxydation : Agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire divers dérivés avec différents groupes fonctionnels remplaçant l'atome de chlore.
Applications De Recherche Scientifique
La 4-Chloro-2-(1-isobutyl-1H-pyrazol-4-yl)pyrimidine a plusieurs applications en recherche scientifique :
Chimie médicinale : Elle est utilisée comme bloc de construction pour la synthèse d'agents pharmaceutiques potentiels.
Science des matériaux : Le composé peut être utilisé dans le développement de nouveaux matériaux avec des propriétés électroniques ou optiques spécifiques.
Études biologiques : Il sert de sonde dans les dosages biologiques pour étudier les interactions enzymatiques et d'autres processus biochimiques.
Mécanisme d'action
Le mécanisme d'action de la this compound implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité. Les voies et les cibles exactes dépendent de l'application et du contexte d'utilisation spécifiques .
Mécanisme D'action
The mechanism of action of 4-Chloro-2-(1-isobutyl-1H-pyrazol-4-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Unicité
La 4-Chloro-2-(1-isobutyl-1H-pyrazol-4-yl)pyrimidine est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. Sa combinaison de cycles pyrimidine et pyrazole en fait un échafaudage polyvalent pour diverses applications .
Propriétés
Formule moléculaire |
C11H13ClN4 |
|---|---|
Poids moléculaire |
236.70 g/mol |
Nom IUPAC |
4-chloro-2-[1-(2-methylpropyl)pyrazol-4-yl]pyrimidine |
InChI |
InChI=1S/C11H13ClN4/c1-8(2)6-16-7-9(5-14-16)11-13-4-3-10(12)15-11/h3-5,7-8H,6H2,1-2H3 |
Clé InChI |
BXXANZDTWJHNBJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN1C=C(C=N1)C2=NC=CC(=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


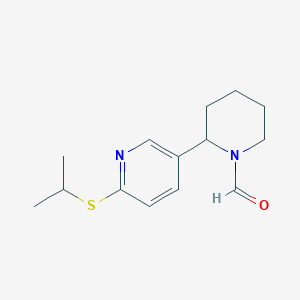



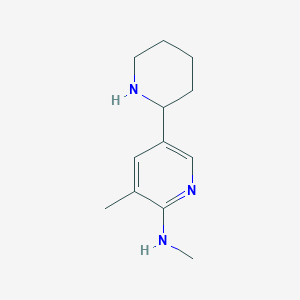
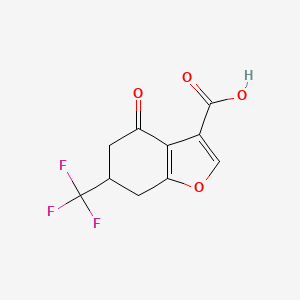
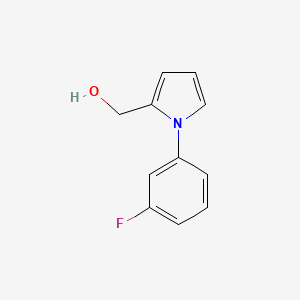
![tert-Butyl (4-chlorobenzo[d]isoxazol-3-yl)carbamate](/img/structure/B11801645.png)




